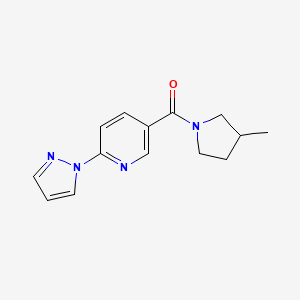
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as IBTS, is a compound that has gained significant attention in the scientific community due to its potential use in biomedical research. IBTS is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it a promising candidate for various applications in biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is based on its ability to interact with specific biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions result in a change in the compound's fluorescence properties, which can be measured and used to detect the presence of the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is relatively stable under physiological conditions, making it a suitable candidate for in vitro and in vivo studies. The compound's ability to selectively bind to specific biomolecules has potential applications in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for laboratory experiments, including its high sensitivity and selectivity towards specific biomolecules, its ease of synthesis, and its relatively low cost. However, the compound's limitations include its poor solubility in aqueous solutions, which can limit its use in certain applications, and its potential for non-specific binding to other biomolecules, which can lead to false-positive results.
Direcciones Futuras
There are several potential future directions for research on N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, including the development of new synthetic methods to improve its solubility and the exploration of its potential use in vivo as a diagnostic tool for various diseases. Additionally, the compound's ability to selectively bind to specific biomolecules could be further optimized through the modification of its structure, leading to the development of more effective probes for biomedical research.
Métodos De Síntesis
The synthesis of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminobenzothiazole with indole-2-carboxaldehyde and sulfanilamide in the presence of a suitable catalyst. This process results in the formation of this compound as a yellow crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. The compound's unique structure and photophysical properties make it an ideal candidate for such applications, as it exhibits high sensitivity and selectivity towards specific biomolecules.
Propiedades
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-23(21,14-7-3-6-13-15(14)19-22-18-13)16-9-11-8-10-4-1-2-5-12(10)17-11/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGVZPFDOXSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)
![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)